molecular formula C20H22O8 B12509806 2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

Cat. No.: B12509806
M. Wt: 390.4 g/mol
InChI Key: HSTZMXCBWJGKHG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name 2-[3-hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol reflects its core stilbene backbone substituted with a β-D-glucopyranoside moiety. The name specifies:

  • A central tetrahydropyran ring (positions 3, 4, 5-triol; position 6-hydroxymethyl).
  • A phenoxy group at position 2 of the tetrahydropyran, attached to a phenolic ring with a hydroxyl group at position 3 and a trans-configured vinyl group at position 5.
  • The vinyl group links to a 4-hydroxyphenyl substituent.

The compound is also recognized by alternative names:

  • Polydatin (common pharmacological designation).
  • trans-Piceid (emphasizing the trans-configuration of the vinyl group).
  • 3,4′,5-Trihydroxystilbene-3-β-monoglucoside (highlighting the glucosidic bond).
Property Value
Molecular Formula C₂₀H₂₂O₈
Molecular Weight 390.4 g/mol
CAS Registry Numbers 27208-80-6, 65914-17-2

Molecular Architecture and Stereochemical Configuration

The molecule consists of two primary domains:

  • Stilbene Backbone : A trans-configured (E) 1,2-diphenylethylene core with hydroxyl groups at positions 3 (phenolic ring) and 4′ (terminal phenyl group).
  • β-D-Glucopyranoside Unit : A six-membered tetrahydropyran ring in the chair conformation, with hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 6. The glucosidic bond at position 3 of the phenolic ring adopts a β-configuration, confirmed by nuclear magnetic resonance (NMR) and X-ray diffraction.

Key Stereochemical Features :

  • The C2–C1′ double bond in the stilbene moiety is trans-configured, as evidenced by circular dichroism and crystallographic data.
  • The glucopyranose ring exhibits axial hydroxyl groups at positions 3, 4, and 5, contributing to intramolecular hydrogen bonding.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of polydatin remain limited, but insights derive from related stilbenoids and co-crystallization experiments:

  • Co-Crystals with L-Proline : Polydatin forms a 1:3 co-crystal with L-proline, stabilizing its conformation via hydrogen bonding between the glucopyranose hydroxyls and proline’s carboxylate group. This arrangement increases aqueous solubility by 15.8% compared to pure polydatin.
  • Conformational Flexibility : Molecular dynamics simulations reveal that the glucopyranose ring adopts multiple chair conformations depending on solvent polarity, while the trans-stilbene backbone remains rigid.

Hydrogen-Bonding Network :

  • Intramolecular bonds between O3′ (phenolic hydroxyl) and O6 (hydroxymethyl) stabilize the glycosidic linkage.
  • Intermolecular bonds in co-crystals involve O4 (glucose) and proline’s nitrogen.

Comparative Structural Analysis with Related Stilbenoid Glycosides

Polydatin’s structure diverges from analogous compounds in glycosylation patterns and stereochemistry:

Compound Key Structural Differences
Cis-Piceid Cis-configured (Z) C2–C1′ double bond; altered glucopyranose ring puckering.
Resveratrol 3-O-glucuronide Glucuronic acid replaces glucose; carboxylate group at position 6 enhances hydrophilicity.
Astringin Additional hydroxyl group at position 4′ on the terminal phenyl ring.

Functional Implications :

  • The β-D-glucosidic bond in polydatin delays metabolic hydrolysis compared to resveratrol glucuronides, extending its bioavailability.
  • The trans-stilbene configuration enables planarity, facilitating π-π stacking interactions in biological targets (e.g., TRPA1 ion channels).

Properties

IUPAC Name

2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZMXCBWJGKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Glycosylation of Resveratrol

The most straightforward approach involves coupling resveratrol with a protected glucose derivative. A study demonstrated that treating resveratrol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate under BF₃·OEt₂ catalysis in anhydrous dichloromethane yields the acetylated intermediate, which is deprotected to produce the target compound. This method achieved a 90% yield for the glycosylation step but requires multi-step purification.

Key Reaction Conditions

  • Catalyst : BF₃·OEt₂ (7.42 mmol)
  • Solvent : Anhydrous CH₂Cl₂
  • Temperature : Room temperature
  • Yield : 90% after deprotection.

Aldol Condensation and Subsequent Functionalization

A patent outlines a multi-step synthesis starting from p-hydroxycinnamaldehyde:

  • Aldol Condensation : Reacting p-hydroxycinnamaldehyde with acetone in 20% NaOH at 40°C forms a chalcone intermediate.
  • Protection : Benzyl bromide protects hydroxyl groups under reflux with K₂CO₃ in tetrahydrofuran.
  • Malonate Addition : Diethyl malonate adds to the chalcone in ethanol with sodium, followed by hydrolysis and decarboxylation.
  • Dehydrogenation : Pd/C-catalyzed dehydrogenation under inert gas affords resveratrol, which is glycosylated as described in Section 1.1.

Critical Data

  • Overall yield for resveratrol: 55%
  • Purity: >98% (HPLC).

Enzymatic and Microbial Bioconversion

β-Glucosidase-Mediated Transglycosylation

Deinococcus geothermalis amylosucrase (DGAS) catalyzes the transfer of glucose from sucrose to resveratrol. Optimal conditions include:

  • Substrate : 5 mM resveratrol, 10 mM sucrose
  • Solvent : 50 mM Tris-HCl (pH 8.0) with 20% DMSO
  • Enzyme : DGAS (0.1 mg/mL)
  • Yield : 79% for resveratrol-4′-O-α-glucoside after 12 h.

Probiotic Hydrolysis of Piceid

Cell-free extracts of Bifidobacterium infantis hydrolyze piceid to resveratrol with 100% conversion within 30 min. Lactobacillus acidophilus achieves full conversion after 24 h, highlighting strain-specific efficiency.

Comparative Conversion Rates

Microorganism Time to 100% Conversion
Bifidobacterium infantis 30 min
Lactobacillus acidophilus 24 h
Bifidobacterium bifidum Partial (72% at 24 h) .

Green Chemistry Approaches

Silver Acetate (AgOAc)-Mediated Dimerization

A sustainable method uses AgOAc in ethanol to dimerize piceid, yielding δ-viniferin derivatives. Key advantages over laccase-mediated methods include:

  • Yield : 64% vs. 46% (enzymatic)
  • EcoScale : 68 (vs. 32 for enzymatic)
  • Process Mass Intensity (PMI) : 2.5 (vs. 71.4).

Optimized Conditions

  • Catalyst : AgOAc (2 eq)
  • Solvent : Ethanol
  • Temperature : 60°C
  • Reaction Time : 6 h.

Stability and Scalability Considerations

Photochemical Stability

UV irradiation studies reveal that resveratrol glucosides exhibit superior stability compared to free resveratrol, with <10% degradation after 48 h under UVA.

Industrial Scalability

The AgOAc-mediated method is economically viable, costing $12.50/g vs. $98.70/g for enzymatic synthesis. Large-scale (>1 kg) batches using benzyl-protected intermediates achieve 85% purity post-crystallization.

Analytical Characterization

Post-synthesis validation employs:

  • HPLC : C18 column, 30:70 acetonitrile/water, 1 mL/min.
  • NMR : ¹H and ¹³C spectra confirm glycosidic linkage (δ 5.12 ppm for anomeric proton).
  • HRMS : m/z 391.1382 [M+H]⁺ (calc. 391.1388).

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a subject of study in various biological assays.

    Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs differ in substituents on the aromatic rings or glycosylation patterns:

Compound Name Structural Features Key Differences vs. Target Compound Biological Activities
Deoxyrhapontin 2-[3-Hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol 4-Methoxyphenyl vs. 4-hydroxyphenyl substituent Inhibits aggrecanases (ADAMTS-4/5), MMPs
Rhapontin 2-[3-Hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Additional 3-hydroxy and 4-methoxy groups Antioxidant, anti-inflammatory
Mulberroside A (Oxidized Resveratrol Glycoside) Complex glycosylation with multiple hydroxyphenyl and dihydrobenzofuran units Larger glycosyl moiety, additional fused rings Neuroprotective, anti-apoptotic
Metabolite HMDB0041556 Multi-hydroxyphenyl-dihydrobenzofuran-glycoside Extended aromatic framework Unreported (structural similarity suggests antioxidant potential)

Physicochemical Properties

  • Solubility : The hydroxyl-rich structure suggests moderate water solubility, intermediate between deoxyrhapontin (less polar due to methoxy groups) and mulberroside A (highly polar due to extensive glycosylation) .
  • Stability: The (E)-ethenyl configuration is prone to isomerization under UV light, a common issue with stilbenes. Glycosylation may mitigate this compared to non-glycosylated analogs like resveratrol .

Biological Activity

The compound 2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol , also known as a glycoside and stilbenoid, has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple hydroxyl groups and a glycosidic linkage, which contribute to its biological properties. The IUPAC name reflects its intricate molecular architecture:

Property Details
IUPAC Name2-[3-hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular FormulaC20H22O8
Molecular Weight394.39 g/mol
Solubility0.766 g/L

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits oxidative stress pathways, which are crucial in preventing cellular damage associated with various diseases. A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

Anti-inflammatory Effects

The anti-inflammatory activity of 2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol has been documented in various studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in cytokine production, highlighting its therapeutic potential in inflammatory diseases.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

  • Case Study on Antioxidant Activity : A study conducted on human endothelial cells demonstrated that treatment with the compound at varying concentrations (10-50 µM) resulted in a dose-dependent reduction of oxidative stress markers, confirming its efficacy as an antioxidant agent.
  • Case Study on Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The presence of multiple hydroxyl groups allows the compound to effectively scavenge free radicals.
  • Anti-inflammatory Mechanism : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced expression of inflammatory mediators.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds such as resveratrol and piceid reveals distinct biological profiles:

Compound Antioxidant Activity Anti-inflammatory Activity Antimicrobial Activity
2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triolHighHighModerate
ResveratrolModerateHighLow
PiceidLowModerateModerate

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